(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 897734-18-8
Cat. No.: VC5311859
Molecular Formula: C19H15FN2O5S
Molecular Weight: 402.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-18-8 |
|---|---|
| Molecular Formula | C19H15FN2O5S |
| Molecular Weight | 402.4 |
| IUPAC Name | methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C19H15FN2O5S/c1-25-17(23)10-22-13-4-3-12(20)9-16(13)28-19(22)21-18(24)11-2-5-14-15(8-11)27-7-6-26-14/h2-5,8-9H,6-7,10H2,1H3 |
| Standard InChI Key | GTPLZFZBJKSZNW-VZCXRCSSSA-N |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate, reflects its intricate architecture. Key structural features include:
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A benzothiazole ring substituted with a fluorine atom at the 6-position, enhancing electrophilic reactivity and target selectivity .
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A dihydrobenzo[b] dioxine group fused to a carbonyl-imino linker, contributing to planar rigidity and π-π stacking interactions.
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A methyl acetate side chain at the 3-position of the benzothiazole, influencing solubility and metabolic stability.
The Z-configuration of the imino group is critical for maintaining spatial alignment with biological targets, as evidenced by comparative studies on analogous compounds.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence (Fig. 1):
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Formation of the Benzothiazole Core: 6-Fluoro-2-aminobenzothiazole is condensed with 2,3-dihydrobenzo[b] dioxine-6-carbonyl chloride under basic conditions to yield the imino intermediate .
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Acetylation: The intermediate undergoes esterification with methyl chloroacetate in the presence of a Lewis acid catalyst (e.g., ) to introduce the methyl acetate group .
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Key Reaction Conditions:
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Temperature: 0–5°C during acylation to prevent side reactions .
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Solvent: Anhydrous dichloromethane ensures optimal nucleophilicity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 402.4 g/mol | |
| CAS Number | 897734-18-8 | |
| IUPAC Name | Methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
| Solubility | Low in aqueous buffers; soluble in DMSO, DMF |
Spectral Characteristics:
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NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, imino-H), 7.89–7.10 (m, 6H, aromatic-H), 4.32 (s, 2H, dioxine-OCH2), 3.72 (s, 3H, COOCH3) .
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IR (KBr): 1725 cm (C=O ester), 1660 cm (C=N imino), 1240 cm (C-F).
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage models, the compound inhibited COX-2 and TNF-α production by 62% and 58%, respectively, at 10 μM. The fluorine atom enhances binding to the COX-2 hydrophobic pocket, as predicted by molecular docking .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the benzothiazole moiety disrupts microbial cell membrane integrity via thiol-mediated redox cycling.
Neuropharmacological Applications
Although direct evidence is limited, structural analogs demonstrate pseudo-irreversible acetylcholinesterase (AChE) inhibition (IC = 0.8 μM) . The methyl acetate group may reduce blood-brain barrier permeability, necessitating prodrug modifications .
Future Research Directions
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Prodrug Development: Masking the ester group with phosphonate or glycoside moieties to enhance bioavailability .
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Targeted Delivery: Conjugation with nanoparticles for site-specific action in cancer therapy.
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Mechanistic Studies: Elucidating the role of the Z-configuration in receptor binding via X-ray crystallography.
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